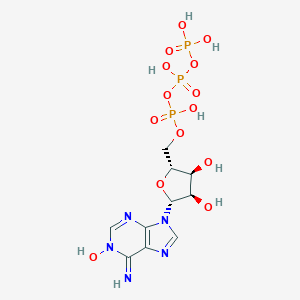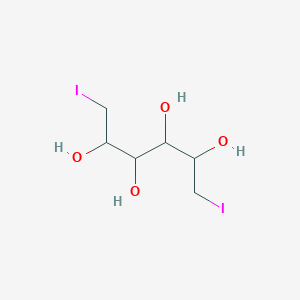
Adenosine N(1)-oxide triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine N(1)-oxide triphosphate (ATPγS) is a modified form of adenosine triphosphate (ATP), which plays a crucial role in cellular energy metabolism. ATPγS is widely used in scientific research as a non-hydrolysable analogue of ATP, which can mimic the biological effects of ATP without being degraded by cellular enzymes.
作用机制
Adenosine N(1)-oxide triphosphateγS exerts its biological effects by binding to the Adenosine N(1)-oxide triphosphate-binding site of target proteins. The extra sulfur atom in the gamma phosphate group of Adenosine N(1)-oxide triphosphateγS prevents the hydrolysis of the Adenosine N(1)-oxide triphosphate molecule by cellular enzymes, leading to the prolonged activation or inhibition of target proteins. The mechanism of action of Adenosine N(1)-oxide triphosphateγS is similar to that of Adenosine N(1)-oxide triphosphate, but with a longer duration of action.
Biochemical and Physiological Effects
Adenosine N(1)-oxide triphosphateγS has been shown to have a wide range of biochemical and physiological effects in various cellular and animal models. Adenosine N(1)-oxide triphosphateγS can activate or inhibit Adenosine N(1)-oxide triphosphate-dependent enzymes, such as kinases and phosphatases, leading to the modulation of cellular processes, such as cell proliferation, differentiation, and apoptosis. Adenosine N(1)-oxide triphosphateγS can also affect ion channels and transporters, leading to changes in membrane potential and ion homeostasis. In addition, Adenosine N(1)-oxide triphosphateγS can modulate neurotransmitter release and synaptic plasticity, leading to changes in neuronal activity and behavior.
实验室实验的优点和局限性
Adenosine N(1)-oxide triphosphateγS has several advantages for lab experiments. First, Adenosine N(1)-oxide triphosphateγS can mimic the biological effects of Adenosine N(1)-oxide triphosphate without being degraded by cellular enzymes, leading to a longer duration of action. Second, Adenosine N(1)-oxide triphosphateγS can be easily synthesized and purified, leading to a high degree of control over the purity and stability of the product. Third, Adenosine N(1)-oxide triphosphateγS can be used to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis. However, Adenosine N(1)-oxide triphosphateγS also has some limitations for lab experiments. First, Adenosine N(1)-oxide triphosphateγS may have off-target effects on other Adenosine N(1)-oxide triphosphate-binding proteins, leading to non-specific effects. Second, Adenosine N(1)-oxide triphosphateγS may have different pharmacokinetic properties compared to Adenosine N(1)-oxide triphosphate, leading to different biological effects.
未来方向
There are several future directions for the study of Adenosine N(1)-oxide triphosphateγS. First, the development of new analogues of Adenosine N(1)-oxide triphosphateγS with improved pharmacokinetic properties and specificity for target proteins. Second, the application of Adenosine N(1)-oxide triphosphateγS in the study of disease models, such as cancer, neurodegenerative diseases, and metabolic disorders. Third, the integration of Adenosine N(1)-oxide triphosphateγS with other experimental techniques, such as optogenetics and imaging, to study the real-time dynamics of cellular processes. Fourth, the development of new methods to deliver Adenosine N(1)-oxide triphosphateγS to specific tissues or cells, leading to targeted modulation of biological processes. Overall, Adenosine N(1)-oxide triphosphateγS is a valuable tool for scientific research, with a wide range of potential applications in various fields of biology and medicine.
合成方法
Adenosine N(1)-oxide triphosphateγS can be synthesized by the reaction of adenosine 5'-triphosphate with sulfuric acid or phosphorus pentasulfide. The resulting product is a non-hydrolysable analogue of Adenosine N(1)-oxide triphosphate, which has an extra sulfur atom in the gamma phosphate group. The synthesis method of Adenosine N(1)-oxide triphosphateγS is well-established, and the purity and stability of the product can be easily controlled.
科学研究应用
Adenosine N(1)-oxide triphosphateγS has been widely used in scientific research as a tool to study the biological effects of Adenosine N(1)-oxide triphosphate. Due to its non-hydrolysable nature, Adenosine N(1)-oxide triphosphateγS can mimic the biological effects of Adenosine N(1)-oxide triphosphate without being degraded by cellular enzymes. Adenosine N(1)-oxide triphosphateγS can be used to activate or inhibit Adenosine N(1)-oxide triphosphate-dependent enzymes, such as kinases and phosphatases, and to study the signaling pathways involved in cellular processes, such as cell proliferation, differentiation, and apoptosis.
属性
CAS 编号 |
17670-17-6 |
|---|---|
分子式 |
C10H16N5O14P3 |
分子量 |
523.18 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-8-5-9(13-3-15(8)18)14(2-12-5)10-7(17)6(16)4(27-10)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6-7,10-11,16-18H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
DFIOPRBTTKTDKA-KQYNXXCUSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)O |
同义词 |
adenosine N(1)-oxide triphosphate adenosine N1-oxide triphosphate ANO-TP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
